Product packaging for 6-Iodo-7-nitroquinoxaline(Cat. No.:)

6-Iodo-7-nitroquinoxaline

Cat. No.: B13038855
M. Wt: 301.04 g/mol
InChI Key: YFJBQNRWZWNMGC-UHFFFAOYSA-N
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Description

6-Iodo-7-nitroquinoxaline is a halogenated nitroquinoxaline derivative of significant interest in advanced neuroscience and medicinal chemistry research. As a member of the quinoxaline family, it serves as a key chemical intermediate and is structurally related to well-characterized glutamate receptor antagonists such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) . These compounds are known to act primarily as antagonists of the AMPA-type ionotropic glutamate receptors, which are the primary mediators of fast excitatory synaptic transmission in the vertebrate central nervous system . The mechanism of action for this class of compounds involves binding to the agonist-binding site located in the cleft between two lobes of the receptor's ligand-binding domain. For antagonists, this binding event prevents the lobe closure typically associated with channel activation, thereby blocking receptor function and inhibiting neuronal excitation . The specific structural features of the 6-iodo and 7-nitro substituents make this compound a valuable synthon for further chemical modifications, particularly in the synthesis of more complex receptor ligands and for structure-activity relationship (SAR) studies aimed at developing new neuropharmacological tools . Researchers utilize this compound and its analogs to probe glutamatergic neurotransmission, study mechanisms of neuronal excitability, and investigate potential therapeutic applications in neurological disorders. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4IN3O2 B13038855 6-Iodo-7-nitroquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4IN3O2

Molecular Weight

301.04 g/mol

IUPAC Name

6-iodo-7-nitroquinoxaline

InChI

InChI=1S/C8H4IN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H

InChI Key

YFJBQNRWZWNMGC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])I

Origin of Product

United States

Advanced Synthetic Strategies for 6 Iodo 7 Nitroquinoxaline

De Novo Synthesis of 6-Iodo-7-nitroquinoxaline

The de novo synthesis of this compound involves constructing the bicyclic system from acyclic or simpler cyclic precursors. These methods are often multi-step and require careful control of reaction conditions to achieve the desired regiochemistry and avoid unwanted side reactions.

Multi-Step Approaches from Precursors: Leveraging Differential Reactivity

A primary strategy for the synthesis of 6-halo-7-nitroquinoxalines involves a multi-step sequence starting from commercially available 1,2-diamino-4-halobenzenes. This approach includes protection of the amino groups, followed by nitration, deprotection, and finally, condensation with a dicarbonyl compound to form the quinoxaline (B1680401) ring. encyclopedia.pub

A successful, albeit challenging, synthesis of this compound was achieved starting from m-fluoroiodobenzene, taking advantage of the differential reactivity between the fluorine and iodine substituents. encyclopedia.pub

A common route to halo-nitro-substituted quinoxalines involves the nitration of a corresponding p-toluenesulfonamide-protected 4-halo-1,2-diaminobenzene. The tosyl groups serve to protect the amino functionalities and direct the incoming nitro group. For fluoro, chloro, and bromo analogues, this method proceeds with good yields. The nitration of 4-halo-1,2-di(tosylamino)benzenes leads almost exclusively to substitution at the 5-position, which is attributed to the steric hindrance from the bulky tosylamino groups preventing ortho attack. encyclopedia.pub

However, this approach encounters significant difficulties when applied to the iodine analogue. The nitration of 4-iodo-1,2-di(tosylamino)benzene results in a mixture of the desired 4-iodo-5-nitro product and a substantial amount of a byproduct from nitro-deiodination, where the iodine atom is replaced by a nitro group. encyclopedia.pub

Nitro-deiodination is a significant competing reaction during the nitration of iodinated aryl precursors. In the synthesis of this compound, the nitration of 4-iodo-1,2-di(tosylamino)benzene yielded an inseparable 1:3 mixture of the target iodo-nitro compound and the nitro-deiodination product. encyclopedia.pub This side reaction severely hampers the efficiency of this synthetic pathway.

To circumvent this issue, an alternative route was devised starting from m-fluoroiodobenzene. This strategy leverages the high reactivity of fluorine in 2,4-dinitrohalobenzenes compared to iodine, allowing for a more controlled synthesis of the required 1,2-diamino-4-iodo-5-nitrobenzene precursor, which can then be condensed to form this compound. encyclopedia.pub

Exploration of Alternative Synthetic Routes (e.g., Diazo-Coupling, Halogen Interchange) and their Feasibility

Alternative synthetic pathways for introducing the iodo group have been explored, but with limited success for this compound.

A diazo-coupling reaction, specifically the reaction of 6-amino-7-nitroquinoxaline with sodium nitrite (B80452) in mineral acid followed by treatment with potassium iodide (a Sandmeyer-type reaction), was attempted. Despite varying the experimental conditions, this approach failed to produce the desired iodinated compound, yielding only trace amounts of the deamination product, 6-nitroquinoxaline (B1294896). encyclopedia.pub

Similarly, halogen interchange reactions were investigated. Attempts to convert 6-fluoro- or 6-chloro-7-nitroquinoxaline (B9568) to the iodo derivative using potassium iodide in either refluxing 2-butanone (B6335102) or hexamethylphosphoric triamide were unsuccessful. encyclopedia.pub Even the addition of lithium salts as a potential electrophilic catalyst did not facilitate the desired halogen exchange. These findings highlight the low feasibility of these standard methods for the synthesis of this compound.

Synthetic Methodologies for the Quinoxaline Scaffold and its Halogenated/Nitrated Derivatives

The construction of the quinoxaline ring system is a well-established area of heterocyclic chemistry, with several reliable methods available.

Condensation Reactions of ortho-Phenylenediamines with Dicarbonyl Compounds

The most fundamental and widely used method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sigmaaldrich.comorgsyn.orggoogle.com This reaction is versatile and can be performed under various conditions, including in different solvents and with the aid of various catalysts. encyclopedia.pub

In the context of this compound, this method is employed in the final ring-forming step. The key precursor, 4-iodo-5-nitro-1,2-phenylenediamine, is condensed with a suitable dicarbonyl compound, such as glyoxal (B1671930) (in the form of aqueous glyoxal), to yield the target molecule. encyclopedia.pub The reaction proceeds by the formation of a diimine intermediate, which then undergoes cyclization and aromatization to afford the stable quinoxaline ring system. The regiochemistry of the final product is determined by the substitution pattern of the starting ortho-phenylenediamine.

The table below summarizes the key precursors and reagents in the condensation step for the synthesis of this compound.

ortho-Phenylenediamine DerivativeDicarbonyl CompoundProduct
4-Iodo-5-nitro-1,2-phenylenediamineGlyoxalThis compound

Functionalization and Derivatization Strategies for Quinoxalines

The functionalization of the quinoxaline scaffold is a key area of research, enabling the generation of diverse molecular architectures from common intermediates. The presence of both an iodine atom and a nitro group on the this compound ring system, along with potential reactive sites on the pyrazine (B50134) ring, allows for a variety of derivatization strategies.

A primary method for the functionalization of halo-nitro-substituted quinoxalines is nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group (typically a halogen) on the aromatic ring. For instance, disubstituted quinoxaline and nitroquinoxaline compounds can be synthesized from the SNAr reactions of 2,3-dichloroquinoxaline (B139996) and 6-nitro-2,3-dichloroquinoxaline, respectively. nih.gov Reactions with aliphatic amines often proceed under moderate temperatures, while substitutions involving less nucleophilic anilines may require more forceful heating. nih.gov This approach has been used to create libraries of 6-nitroquinoxaline derivatives by reacting 2,3-dichloro-6-nitroquinoxaline (B1269935) with various amines in a two-step process. researchgate.net Similarly, amino-nitroquinoxaline dyes have been produced by reacting 2,3-dichloro-6,7-dinitroquinoxaline (B1335817) with amines like pyrrolidine, where one or both chlorine atoms are substituted. scielo.br

The relative reactivity of different halogens in the 6-halo-7-nitroquinoxaline series is an important consideration. The nature of the halogen at position 6 influences the rate of nucleophilic substitution, which is a critical factor in designing synthetic routes and tuning the pharmacokinetic profiles of potential drug candidates. For example, the weaker carbon-iodine bond in this compound might affect its reactivity in substitution reactions compared to its chloro or fluoro analogues.

Modern synthetic methods have also been applied to the functionalization of quinoxaline systems. An efficient, visible-light-induced alkylation of DNA-tagged quinoxalin-2-ones has been described, which proceeds under mild conditions and is tolerant of various carboxylic acids. nih.gov This demonstrates the potential for using photochemistry to achieve novel derivatizations that might be challenging using traditional thermal methods. nih.gov

The following table summarizes key functionalization strategies for quinoxaline derivatives.

Table 1: Functionalization and Derivatization Reactions of Quinoxalines

Starting Material Reagents/Conditions Product Type Research Finding Citations
2,3-Dichloro-6-nitroquinoxaline Various amines and anilines Disubstituted 6-nitroquinoxalines Nucleophilic aromatic substitution (SNAr) is effective; aliphatic amines react under milder conditions than anilines. nih.gov
2,3-Dichloro-6-nitroquinoxaline Two-step reaction with amines 6-Nitroquinoxaline derivatives A versatile method for creating libraries of functionalized quinoxalines. researchgate.net
2,3-Dichloro-6,7-dinitroquinoxaline Pyrrolidine Mono- and di-amino-nitroquinoxaline dyes Sequential or direct double substitution of chlorine atoms is possible to synthesize dyes. scielo.br
DNA-tagged quinoxalin-2-ones Carboxylic acids, visible light Alkylated quinoxalin-2-ones A mild, light-induced method for C-alkylation, expanding the toolkit for quinoxaline modification. nih.gov

Mechanistic Understanding of Key Synthetic Transformations

A thorough understanding of reaction mechanisms is crucial for the efficient and selective synthesis of complex molecules like this compound. The most fundamental method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a reaction first reported in the 19th century. researchgate.netresearchgate.net

The generally accepted mechanism for this reaction involves an acid-catalyzed condensation. researchgate.net The process is believed to start with the activation of one of the carbonyl groups of the 1,2-dicarbonyl compound by the acid catalyst. This enhances its electrophilicity, facilitating a nucleophilic attack from one of the amino groups of the o-phenylenediamine. A series of proton transfer and dehydration steps follows, leading to the formation of an imine intermediate. Subsequent intramolecular cyclization via attack of the second amino group onto the remaining carbonyl group, followed by another dehydration step, yields the final aromatic quinoxaline ring. researchgate.net

A significant challenge in synthesizing asymmetrically substituted quinoxalines like this compound is controlling the regioselectivity. When an unsymmetrically substituted benzene-1,2-diamine is reacted with an α-oxoaldehyde, two isomeric products can form. thieme-connect.de The outcome is dependent on the electronic properties of the substituent on the diamine. Electron-withdrawing groups, such as a nitro group, decrease the nucleophilicity of the adjacent amino group. Consequently, the condensation reaction occurs preferentially at the more distant, more nucleophilic amino group. thieme-connect.de Conversely, electron-donating groups enhance the nucleophilicity of the closer amino group, directing the reaction to that site. thieme-connect.de This principle is critical in designing a synthesis that yields the desired 6,7-substitution pattern.

In addition to this classical pathway, novel synthetic methods with different mechanisms have been developed. A practical, light-mediated method for synthesizing quinoxaline derivatives has been reported, which proceeds through a novel 1,2-aryl migration. acs.orgnih.gov Mechanistic studies suggest that this transformation involves a photomediated [2+2]-cycloaddition between a quinone and an alkyne, followed by a [2+2]-cycloreversion to give a quinone methide intermediate. This intermediate then reacts with a diamine, and a subsequent oxidative 1,2-aryl migration leads to the final 2,3-diaryl-substituted quinoxaline product. acs.org

The synthesis of this compound itself presents a specific mechanistic hurdle. The direct nitration of the corresponding 4-iodo-1,2-diaminobenzene precursor (after protection of the amino groups) was found to be problematic due to a competing reaction known as nitrodeiodination, where the iodine atom is replaced by a nitro group. clockss.org To circumvent this, a successful synthesis was achieved starting from m-fluoroiodobenzene, leveraging the differential reactivity of the halogens in subsequent steps. clockss.org

The following table compares the mechanistic features of key quinoxaline syntheses.

Table 2: Comparison of Mechanistic Pathways in Quinoxaline Synthesis

Mechanism Key Steps Intermediates Key Features Citations
Classical Condensation Acid-catalyzed carbonyl activation, nucleophilic attack, dehydration, intramolecular cyclization. Imine, cyclized non-aromatic species. The most common and direct route; regioselectivity is governed by electronic effects of substituents. researchgate.netthieme-connect.de
Visible-Light-Mediated Synthesis Photomediated [2+2] cycloaddition, cycloreversion, oxidative 1,2-aryl migration. Quinone methide. A modern, light-mediated approach enabling the synthesis of complex quinoxalines through a novel rearrangement. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 6 Iodo 7 Nitroquinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 6-iodo-7-nitroquinoxaline, where a nucleophile replaces a leaving group on the aromatic ring. wikipedia.org The presence of the electron-withdrawing nitro group is crucial as it activates the ring for nucleophilic attack. wikipedia.orgscribd.com

Relative Nucleofugicities of Halogens and Nitro Groups in Quinoxaline (B1680401) Systems

In nucleophilic aromatic substitution reactions involving halo-nitroaromatic compounds, the relative leaving group ability (nucleofugicity) of the halogen versus the nitro group is a critical factor. Generally, in quinoxaline systems, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. This is contrary to what might be expected based on C-X bond strength alone and is a common trend in SNAr reactions. The high reactivity of fluorine is attributed to its high electronegativity, which strongly polarizes the carbon-halogen bond, making the carbon atom more susceptible to nucleophilic attack.

Interestingly, in some quinoxaline derivatives, the nitro group itself can act as the leaving group. For instance, in 2-chloro-3-nitroquinoxaline, nucleophiles like piperidine (B6355638) and methoxide (B1231860) ion selectively displace the nitro group instead of the chlorine atom. researchgate.net This unusual reactivity is attributed to the electronic properties of the quinoxaline ring system. researchgate.net However, in the case of this compound, the halogen is typically the leaving group in SNAr reactions. capes.gov.brclockss.org

Reactivity Profiles Towards Various Nucleophiles

The reactivity of this compound towards different nucleophiles is a subject of ongoing investigation. capes.gov.brclockss.org Generally, strong nucleophiles are required to effect substitution. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the iodo group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The subsequent departure of the iodide ion restores the aromaticity of the ring. govtpgcdatia.ac.in

Studies on related halo-nitroquinoxalines provide insights into the expected reactivity. For example, 5-chloro-6-nitroquinoxaline (B14318674) reacts with piperidine to yield 6-nitro-5-piperidinoquinoxaline exclusively. researchgate.net With sodium methoxide, a mixture of products is formed, indicating competitive attack at different positions. researchgate.net The reaction with p-thiocresolate leads to disubstitution. researchgate.net These examples highlight the dependence of the reaction outcome on the nature of the nucleophile.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is generally difficult. The quinoxaline nucleus is inherently electron-deficient, and the presence of a strong electron-withdrawing nitro group further deactivates the ring towards attack by electrophiles. masterorganicchemistry.comscribd.com Any electrophilic attack would be directed by the existing substituents. The nitro group is a strong deactivating group and a meta-director. youtube.com The iodo group is also deactivating but is an ortho, para-director. youtube.com The regioselectivity of such reactions would be complex and likely require harsh reaction conditions, often leading to low yields and mixtures of products. researchgate.net

Oxidation and Reduction Chemistry of this compound

The nitro group of this compound is susceptible to reduction. This transformation is a common and useful reaction for nitroaromatic compounds. Typical reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid combinations (e.g., SnCl₂/HCl). google.com The reduction of the nitro group to an amino group (6-iodo-7-aminoquinoxaline) provides a versatile intermediate for further synthetic modifications, such as the construction of more complex heterocyclic systems.

The oxidation of this compound is less common. The quinoxaline ring itself is relatively stable to oxidation. thieme-connect.de However, under specific and often harsh conditions, oxidation reactions could potentially occur, though they are not a primary mode of reactivity for this compound.

Role of Substituent Effects on Reactivity and Molecular Stability

The substituents on the quinoxaline ring play a crucial role in determining its reactivity and stability. sci-hub.seresearchgate.net

Iodo Group: The iodo substituent is the least electronegative of the halogens and has a relatively weak inductive electron-withdrawing effect. Its large atomic radius can introduce steric effects that may influence the approach of reagents. In SNAr reactions, the C-I bond is the weakest among the carbon-halogen bonds, which might suggest it is a good leaving group. However, in the context of SNAr, electronegativity plays a more dominant role in activating the substitution site, making iodine a less effective leaving group than fluorine or chlorine.

The combination of these two substituents in this compound results in a molecule that is primed for nucleophilic substitution at the 6-position, while being generally unreactive towards electrophiles.

Comparative Reactivity Studies with Other Halonitroquinoxalines

Comparative studies of the 6-halo-7-nitroquinoxaline series (where halo = F, Cl, Br, I) provide valuable insights into the effect of the halogen on reactivity. capes.gov.brclockss.org

As previously mentioned, the reactivity in SNAr reactions generally follows the trend F > Cl > Br > I. This means that 6-fluoro-7-nitroquinoxaline (B8214321) would be the most reactive towards nucleophiles, while this compound would be the least reactive. This trend is critical for synthetic planning, as the choice of halogen can be used to tune the reactivity of the quinoxaline core. The synthesis of these compounds themselves can be challenging, with the synthesis of the iodo derivative being particularly difficult due to competing side reactions like nitrodeiodination. capes.gov.brclockss.org

Table of Reactivity Trends for 6-Halo-7-nitroquinoxalines in SNAr Reactions

Halogen (at C6)ElectronegativityReactivity Trend
F4.0High
Cl3.0Moderate
Br2.8Low
I2.5Very Low
This table is based on general trends observed in nucleophilic aromatic substitution reactions of halo-nitroaromatic compounds.

Advanced Spectroscopic and Structural Characterization of 6 Iodo 7 Nitroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 6-Iodo-7-nitroquinoxaline.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the chemical shifts provide critical information about the electronic environment of the protons. The protons on the quinoxaline (B1680401) core, specifically H-2 and H-3, appear at approximately 8.98 ppm and 8.97 ppm, respectively. The proton at the 5-position (H-5) is observed further downfield at 8.53 ppm, while the proton at the 8-position (H-8) resonates at 8.84 ppm. The downfield shift of these protons is attributed to the deshielding effects of the aromatic quinoxaline ring system and the electron-withdrawing nitro group.

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonChemical Shift (ppm)
H-28.98
H-38.97
H-58.53
H-88.84

Note: The assignments for H-2 and H-3 may be interchangeable.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoxaline ring are influenced by the attached substituents, namely the iodo and nitro groups. The presence of the electron-withdrawing nitro group generally causes a downfield shift for the carbons in its vicinity, while the heavy iodine atom can induce both upfield and downfield shifts depending on its position and electronic interactions. For instance, in related nitroaromatic compounds, carbons bearing a nitro group or in close proximity to it experience significant deshielding. The carbon attached to the iodine atom is also expected to show a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Substituted Quinoxalines

Carbon TypeTypical Chemical Shift Range (ppm)
Aromatic C-H110-150
Aromatic C-N140-160
Aromatic C-NO₂145-155
Aromatic C-I90-100

Note: These are general ranges and actual values for this compound may vary.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. A COSY spectrum would reveal correlations between coupled protons, for example, between H-2 and H-3, and between H-5 and H-8, confirming their adjacent positions. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its corresponding proton. This is particularly useful for distinguishing between the various aromatic carbons in the quinoxaline ring system.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

The IR spectrum of quinoxaline derivatives typically shows characteristic ring-stretching bands in the 1620–1350 cm⁻¹ region. For this compound, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are expected, typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-I stretching vibration is expected at lower frequencies, generally in the range of 600-500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-I bond, which often give rise to strong Raman signals.

**Table 3

Computational and Theoretical Studies on 6 Iodo 7 Nitroquinoxaline

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical methods (such as AM1 and MNDO) are employed to model the electronic structure of nitroaromatic compounds. nih.gov DFT, particularly with functionals like B3LYP, is widely used for calculating energies and other molecular properties with a high degree of accuracy. nih.gov

The electronic properties of 6-Iodo-7-nitroquinoxaline are dominated by the electron-withdrawing nature of the nitro group and the quinoxaline (B1680401) nitrogens, which significantly influences the distribution of electron density across the aromatic system. The iodine atom, while being the least electronegative halogen, contributes to the electronic landscape through both inductive and resonance effects, and its large size can introduce steric considerations. clockss.org

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. ajchem-a.comirjweb.com For this compound, the strong electron-withdrawing groups are expected to lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.comresearchgate.net These descriptors provide a quantitative framework for understanding its reactivity. ajchem-a.com

Interactive Table: Global Reactivity Descriptors Derived from Conceptual DFT

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOCorrelates with chemical reactivity and stability. ajchem-a.com
Electronegativity (χ) χ = (I + A) / 2The ability to attract electrons. ajchem-a.com
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. ajchem-a.com
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicates high reactivity. ajchem-a.com
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy lowering of a system when it accepts electrons. ajchem-a.com

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing the high-energy transition states that govern reaction rates. For this compound, a key area of interest is its behavior in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group strongly activates the aromatic ring for such reactions.

Theoretical models can map the potential energy surface (PES) for a given reaction. sciforum.net This involves calculating the energy of the system as the reactants approach and transform into products. Key points on the PES include reactants, products, any intermediates (like the Meisenheimer complex in SNAr), and the transition state. researchgate.net The transition state represents the energy maximum along the reaction coordinate and its structure provides insight into the bonding changes occurring during the reaction. libretexts.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Experimental studies note that the synthesis of this compound can be challenging due to competing reactions like nitro-deiodination, where the nitro group displaces the iodine. clockss.orgcapes.gov.brresearchgate.net Computational modeling could predict the activation barriers for both the desired reaction and this competing pathway, helping to explain the experimental outcomes and guide the optimization of reaction conditions.

For a typical SN2 reaction, the mechanism involves a single transition state where the nucleophile attacks from the backside relative to the leaving group. masterorganicchemistry.com In SNAr reactions, the mechanism typically involves two steps with the formation of a stabilized anionic intermediate. DFT calculations can be used to model these steps, optimize the geometry of the transition states, and calculate their energies, thereby predicting the most likely reaction pathway. nih.govsciforum.net

Molecular Electrostatic Potential Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict molecular reactivity. rsc.org An MEP map illustrates the charge distribution on the surface of a molecule, showing regions of positive, negative, and neutral electrostatic potential. benthamdirect.com This is invaluable for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. researchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the quinoxaline ring.

Positive Regions (Blue): These areas are electron-deficient and are prime targets for nucleophilic attack. The hydrogen atoms of the aromatic ring and, significantly, the carbon atoms attached to the electron-withdrawing nitro and iodo groups are expected to exhibit positive potential. rsc.org

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

The MEP map for this compound would visually confirm the electronic effects of its substituents. The strong electron-withdrawing nitro group would create a significant region of positive potential on the adjacent carbon atoms (C-7 and C-6), making them highly susceptible to nucleophilic attack. This visual representation provides a qualitative prediction of the molecule's reactive sites, complementing the quantitative data from FMO analysis. researchgate.net

Advanced Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models represent advanced computational approaches that correlate a molecule's structural features with its biological activity or chemical reactivity, respectively. nih.govacs.org These models use statistical methods to build a mathematical relationship between calculated molecular descriptors and an observed property.

For quinoxaline derivatives, QSAR studies have been successfully used to model anticancer and antifungal activities. nih.govmdpi.com These models identify key molecular descriptors—such as electronic, steric, or hydrophobic parameters—that govern the biological outcome. nih.gov

A more relevant approach for chemical reactivity is QSRR. For instance, a QSRR model could be developed for a series of 6-halo-7-nitroquinoxalines to predict their reactivity in nucleophilic substitution reactions. capes.gov.br This would involve calculating a set of descriptors for each compound in the series and correlating them with experimentally determined reaction rates.

Interactive Table: Examples of Molecular Descriptors Used in QSAR/QSRR Models

Descriptor ClassExample DescriptorsInformation Provided
Electronic HOMO/LUMO energies, Dipole moment, Atomic chargesDescribes the electronic distribution and susceptibility to electrostatic interactions. nih.gov
Topological Wiener index, Kier & Hall connectivity indicesEncodes information about the size, shape, and degree of branching in the molecule.
Quantum Chemical Total energy, Heat of formation, Electrophilicity indexProvides data on stability and overall reactivity based on quantum calculations. nih.gov
Steric/Geometrical Molecular volume, Surface area, OvalityDescribes the size and shape of the molecule, relevant for steric hindrance.

A powerful application of this approach was demonstrated for other nitroaromatic compounds, where DFT-calculated one-electron reduction potentials were used to create a QSAR model that accurately predicts reduction rates. acs.org A similar model for this compound could predict its reactivity towards various reducing agents, which is crucial for understanding its metabolic fate and potential applications. acs.orgnih.gov

Biological Activity and Structure Activity Relationship Sar Studies of 6 Iodo 7 Nitroquinoxaline

Overview of Biological Activities Associated with Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities. The quinoxaline scaffold, consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a versatile pharmacophore in drug discovery and development. These compounds have been reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal activities. sapub.org

The diverse biological profile of quinoxaline derivatives has led to the development of numerous therapeutic agents. For instance, some quinoxaline derivatives have been investigated as inhibitors of various enzymes, including tyrosine kinases, which are crucial in cancer progression. researchgate.net Their mechanism of action often involves interaction with biological macromolecules, leading to the modulation of cellular processes. The structural versatility of the quinoxaline ring allows for modifications at various positions, enabling the synthesis of derivatives with enhanced potency and selectivity for specific biological targets.

Specific Biological Activities Reported for 6-Iodo-7-nitroquinoxaline

Currently, there is limited specific information available in the scientific literature regarding the biological activities of this compound. While the broader class of quinoxaline derivatives has been extensively studied, this particular compound has not been the subject of widespread biological investigation.

There are no specific reports on the enzyme activity modulation of this compound, including its efficacy as a CYP19A1 (aromatase) inhibitor. Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. nih.gov While other heterocyclic compounds have been developed as aromatase inhibitors, the potential of this compound in this regard has not been documented. nih.gov

Molecular Mechanisms of Action (e.g., DNA Interaction, Cellular Target Modulation)

The molecular mechanisms of action for quinoxaline derivatives are diverse and depend on their specific structural features. Some derivatives have been shown to interact with DNA, potentially through intercalation, which can lead to cytotoxic effects in cancer cells. For example, certain bifunctionalized quinoxalines have demonstrated the ability to bind to GC-rich regions of DNA. nih.gov

Another common mechanism of action is the modulation of cellular targets such as protein kinases. Many quinoxaline derivatives have been designed as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and p38α Mitogen-Activated Protein Kinase (MAPK). researchgate.netnih.gov By inhibiting these kinases, they can interfere with signaling pathways that are crucial for cell proliferation and survival, thereby exerting anti-inflammatory or anticancer effects. researchgate.netnih.gov

Structure-Activity Relationship Investigations for Iodo- and Nitro-Substituted Quinoxalines

Structure-activity relationship (SAR) studies on quinoxaline derivatives have provided insights into how different substituents influence their biological activity. The presence of electron-withdrawing groups, such as nitro and iodo groups, on the benzene ring of the quinoxaline scaffold can significantly impact their pharmacological properties.

For instance, in a series of quinazoline (B50416) derivatives (a related class of compounds), the presence of a nitro group at the 6-position was found to be important for their inhibitory activities toward both TNF-α production and T cell proliferation. nih.gov Similarly, studies on other quinoxaline derivatives have shown that substitutions at the 6 and 7 positions can influence their activity. For example, in a series of ASK1 inhibitors, a dibromo-substituted quinoxaline derivative showed potent inhibitory activity. nih.gov

The following table summarizes the effect of substituents on the biological activity of some quinoxaline and quinazoline derivatives, providing a basis for understanding the potential role of iodo and nitro groups in this compound.

Compound ClassSubstituent(s)Position(s)Biological ActivityReference
Quinoxaline DerivativesDibromoNot specifiedPotent ASK1 inhibition nih.gov
6-NitroquinazolinesNitro6Inhibition of TNF-α production and T cell proliferation nih.gov
Quinoxaline DerivativesChloroNot specifiedHigher anti-tumor activity nih.gov

In Vitro and In Silico Approaches to Biological Screening

A variety of in vitro and in silico methods are employed to screen and evaluate the biological activity of quinoxaline derivatives.

In Vitro Approaches:

Antiproliferative Assays: The MTT assay is commonly used to assess the cytotoxic effects of quinoxaline derivatives on various cancer cell lines, such as Hep-G2, A549, MCF-7, and DU-145. researchgate.netmdpi.comnih.gov

Enzyme Inhibition Assays: The inhibitory activity of these compounds against specific enzymes, like tyrosine kinases (e.g., EGFR) and p38α MAPK, is determined using in vitro kinase inhibition assays. researchgate.netnih.gov

Antimicrobial Assays: The antibacterial and antifungal activities are evaluated by determining the minimum inhibitory concentration (MIC) against various microbial strains.

Anti-inflammatory Assays: The bovine serum albumin (BSA) denaturation technique and the carrageenan-induced rat paw edema inhibition method are used to assess in vitro and in vivo anti-inflammatory activity, respectively. nih.gov

In Silico Approaches:

Molecular Docking: This computational technique is used to predict the binding mode and affinity of quinoxaline derivatives to the active site of a target protein, such as EGFR or p38α MAPK. researchgate.netnih.gov This helps in understanding the molecular basis of their activity and in designing more potent inhibitors.

Pharmacokinetic Property Prediction: In silico tools like SWISS, ADME, and pkCSM are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which is crucial for their development as drugs. researchgate.net

These screening methods are essential for the identification and optimization of lead compounds in the quest for new therapeutic agents based on the quinoxaline scaffold.

Advanced Applications and Future Research Directions for 6 Iodo 7 Nitroquinoxaline

Role in Advanced Organic Synthesis Methodologies

The true potential of 6-iodo-7-nitroquinoxaline in advanced organic synthesis lies in its capacity to serve as a versatile building block. The carbon-iodine bond is a key functional group for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Key Synthetic Transformations:

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In this context, this compound can be readily coupled with a wide range of aryl or vinyl boronic acids or their derivatives. This methodology would enable the synthesis of a library of 6-aryl-7-nitroquinoxalines, which could be further elaborated or screened for biological activity.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is of paramount importance in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination, another palladium-catalyzed reaction, would allow for the coupling of this compound with various primary or secondary amines. This would provide access to a diverse set of 6-amino-7-nitroquinoxaline derivatives, which are of significant interest in medicinal chemistry.

Sonogashira Coupling: For the construction of carbon-carbon triple bonds, the Sonogashira coupling offers a reliable method. The reaction of this compound with terminal alkynes, catalyzed by palladium and copper, would yield 6-alkynyl-7-nitroquinoxalines. These products can serve as precursors for more complex heterocyclic systems or as components in novel materials.

Heck and Stille Couplings: Further expanding its synthetic utility, this compound could also be employed in Heck reactions with alkenes and Stille couplings with organostannanes to introduce a variety of unsaturated moieties at the 6-position.

The subsequent reduction of the nitro group to an amine in the resulting coupled products would provide an additional handle for further functionalization, such as amide bond formation or the construction of new heterocyclic rings. This two-pronged reactivity—leveraging both the iodine and the nitro group—positions this compound as a highly valuable and versatile scaffold for the construction of complex molecular architectures.

Potential in Materials Science and Electronic Applications

The inherent electronic properties of the quinoxaline (B1680401) ring system, characterized by its electron-deficient nature, make it a promising candidate for applications in materials science, particularly in the realm of organic electronics. The introduction of an iodo and a nitro group in this compound is expected to further modulate these properties.

Quinoxaline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) . Their electron-accepting character can facilitate electron injection and transport, crucial processes for efficient OLED performance. While specific data for this compound in OLEDs is not available, the functionalization at the 6- and 7-positions through the synthetic methodologies described above could be used to tune the emission color and improve device efficiency and stability. For instance, the introduction of fluorescent or phosphorescent moieties via cross-coupling reactions could lead to novel emissive materials.

Furthermore, the planar structure of the quinoxaline core, combined with the potential for π-π stacking interactions, makes it a candidate for applications in organic semiconductors . The ability to modify the molecular structure of this compound through its reactive handles would allow for the systematic tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The development of polymers incorporating the this compound unit is another avenue that could lead to new conductive or semiconductive materials.

Strategic Development in Medicinal Chemistry and Chemical Biology

The quinoxaline core is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific substitution pattern of this compound offers a unique starting point for the strategic design of new therapeutic agents.

The electron-withdrawing nature of the nitro group can significantly influence the binding of the molecule to biological targets. Furthermore, the iodo group, in addition to its synthetic utility, can act as a heavy atom that may enhance binding through halogen bonding or serve as a site for radiolabeling in diagnostic applications.

A key area of interest is the development of kinase inhibitors . Many quinoxaline derivatives have been shown to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. The ability to diversify the 6-position of the quinoxaline ring through cross-coupling reactions provides a powerful tool to explore the structure-activity relationships (SAR) and optimize the potency and selectivity of potential kinase inhibitors.

Moreover, the quinoxaline scaffold is present in compounds that act as antagonists for excitatory amino acid receptors , such as the AMPA and NMDA receptors. While research has largely focused on derivatives like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), the underlying quinoxaline structure is key to this activity. The exploration of derivatives of this compound in this area could lead to new modulators of neuronal activity with potential applications in neurological disorders.

The development of chemical probes is another promising direction. The reactivity of the iodo group allows for the attachment of reporter tags, such as fluorescent dyes or affinity labels, to the quinoxaline scaffold. Such probes could be invaluable tools in chemical biology for identifying the cellular targets of quinoxaline-based compounds and elucidating their mechanisms of action.

Emerging Research Areas and Unexplored Facets of this compound Chemistry

While the potential applications of this compound are significant, much of its chemistry remains to be explored. Several emerging research areas could benefit from the unique properties of this compound.

One such area is photocatalysis , where the electronic properties of the quinoxaline ring could be harnessed for the development of novel organic photosensitizers. The heavy iodine atom could also promote intersystem crossing, potentially leading to efficient triplet state formation, which is beneficial for certain photocatalytic transformations.

The exploration of supramolecular chemistry is another intriguing avenue. The planar, aromatic nature of the quinoxaline core, combined with the potential for hydrogen bonding and other non-covalent interactions, could be utilized in the design of self-assembling systems, molecular sensors, and host-guest complexes.

Furthermore, the synthesis of novel heterocyclic systems starting from this compound is an area ripe for investigation. The sequential manipulation of the iodo and nitro groups can be envisioned to construct more complex, fused ring systems with potentially novel biological or material properties. For example, intramolecular cyclization reactions involving substituents introduced at the 6-position could lead to new classes of polycyclic aromatic heterocycles.

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